![molecular formula C18H21O4P B14394114 Diethyl [(3-benzoylphenyl)methyl]phosphonate CAS No. 89765-35-5](/img/structure/B14394114.png)
Diethyl [(3-benzoylphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(3-benzoylphenyl)methyl]phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(3-benzoylphenyl)methyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction proceeds smoothly and tolerates various functionalities, making it suitable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using efficient catalysts and optimized reaction conditions. For example, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver high yields within a short reaction time . This method can be easily adapted for large-scale preparations.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(3-benzoylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl [(3-benzoylphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphonate derivatives.
Mecanismo De Acción
The mechanism of action of diethyl [(3-benzoylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. For example, it can form an adsorptive protective layer on metallic surfaces, providing corrosion inhibition . In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [(3-benzoylphenyl)methyl]phosphonate include:
Diethyl 4-methylbenzylphosphonate: Another phosphonate ester with similar chemical properties.
Phosphonic acids: Compounds with a similar phosphorus-oxygen-carbon structure.
Uniqueness
This compound is unique due to its specific benzoylphenylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
89765-35-5 |
|---|---|
Fórmula molecular |
C18H21O4P |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
[3-(diethoxyphosphorylmethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)14-15-9-8-12-17(13-15)18(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3 |
Clave InChI |
HCALZZVACVIGCG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


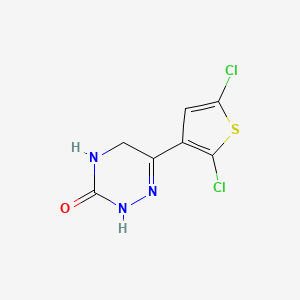
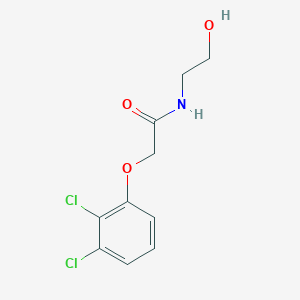
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
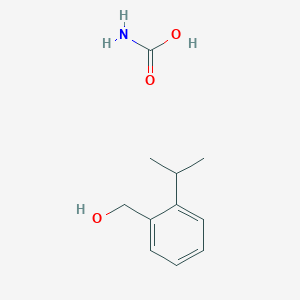
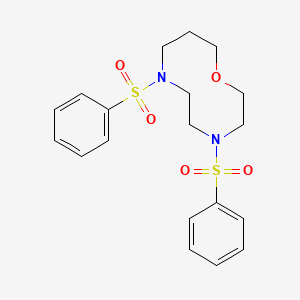
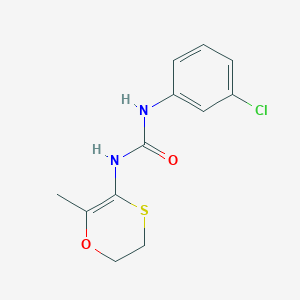

![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
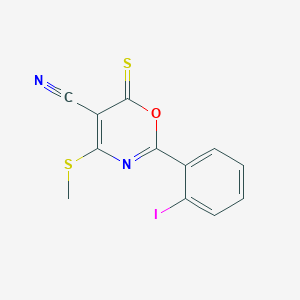
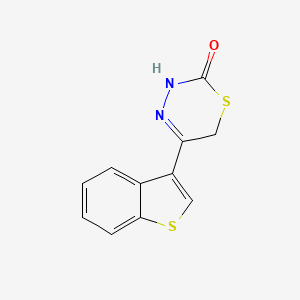
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)


